

Introduction to 4-Chlorophenylglyoxal Hydrate: A Versatile Chemical Probe

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Compound of Interest

Compound Name: *4-Chlorophenylglyoxal hydrate*

Cat. No.: B1631882

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4-Chlorophenylglyoxal hydrate, systematically named 2-(4-chlorophenyl)-2-oxoacetaldehyde hydrate, is a valuable reagent in the study of protein structure and function.^{[1][2]} Its primary utility stems from the high reactivity of its adjacent carbonyl groups, which allows for the selective modification of arginine residues in proteins.^{[1][2]} This specificity provides a powerful tool for investigating the role of arginine in enzyme active sites and protein-protein interactions.^{[1][2]} Furthermore, the presence of a chlorine atom on the phenyl ring enhances the electrophilicity of the carbonyls and serves as a useful handle for developing derivatives with modulated biological activities, including potential anticancer and antimicrobial agents.^{[1][2]}

Chemical Identity and Physicochemical Properties

The fundamental properties of **4-chlorophenylglyoxal hydrate** are summarized in the table below. It is a solid at room temperature and exhibits moderate solubility in polar organic solvents.

Property	Value	Source(s)
Systematic Name	2-(4-chlorophenyl)-2-oxoacetaldehyde;hydrate	[1] [3]
Molecular Formula	C ₈ H ₇ ClO ₃	[1] [2] [3]
Molecular Weight	186.59 g/mol	[1] [2] [3]
CAS Numbers	4996-21-8, 859932-64-2	[1] [2] [3]
Appearance	White to off-white solid	(Typical)
Flash Point	105 °C	[4] [5]
Solubility	Moderately soluble in water, ethanol, and acetic acid	[1]
Thermal Stability	Undergoes reversible dehydration above 80°C to form the anhydrous yellow liquid.	[1] [2]

Molecular Structure and Spectroscopic Characterization

The structure of **4-chlorophenylglyoxal hydrate** features a benzene ring substituted at the para position with a chlorine atom, which is in turn bonded to a glyoxal moiety. In its solid, stable form, the terminal aldehyde group is hydrated to form a geminal diol.[\[1\]](#)[\[2\]](#) This hydration is a key feature, as it stabilizes the otherwise highly reactive aldehyde, preventing polymerization.[\[1\]](#)[\[2\]](#)

The chlorine atom has a significant electronic effect on the molecule, increasing the electrophilicity of the carbonyl carbons compared to the non-halogenated parent compound, phenylglyoxal.[\[1\]](#)[\[2\]](#) While specific, experimentally determined spectroscopic data for **4-chlorophenylglyoxal hydrate** is not readily available in the public domain, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

Expected Spectroscopic Data:

Spectroscopic Technique	Expected Features
¹ H NMR	Aromatic protons would appear as two doublets in the ~7.5-8.0 ppm region. The methine proton of the hydrated aldehyde would likely appear as a singlet around 5.5-6.0 ppm, with the hydroxyl protons of the gem-diol also present.
¹³ C NMR	Aromatic carbons would be observed in the 120-140 ppm range. The two carbonyl carbons would be significantly downfield, with the ketone carbon appearing around 190 ppm and the hydrated aldehyde carbon around 90-95 ppm.
Infrared (IR) Spectroscopy	A strong absorption band for the ketone C=O stretch would be expected around 1680-1700 cm ⁻¹ . Broad O-H stretching bands from the gem-diol and any residual water would be present in the 3200-3500 cm ⁻¹ region. C-Cl stretching would be observed in the fingerprint region.
Mass Spectrometry	The mass spectrum would show a molecular ion peak corresponding to the anhydrous form [M] ⁺ at m/z 168 (for ³⁵ Cl) and 170 (for ³⁷ Cl) in a roughly 3:1 ratio, along with characteristic fragmentation patterns.

Below is a diagram illustrating the equilibrium between the hydrated and anhydrous forms of 4-chlorophenylglyoxal.

Caption: Reversible hydration of 4-chlorophenylglyoxal.

Synthesis and Purification

The synthesis of **4-chlorophenylglyoxal hydrate** typically starts from 4-chloroacetophenone. Historical methods often employed selenium dioxide (SeO₂) as the oxidizing agent.[\[1\]](#)[\[2\]](#) While

effective, the toxicity of selenium compounds has led to the development of alternative methods.

A general, modern approach for the synthesis of phenylglyoxals involves the oxidation of an intermediate β -keto sulfoxide. While a specific, detailed protocol for **4-chlorophenylglyoxal hydrate** is not readily available, the following procedure is adapted from a well-established synthesis of the parent compound, phenylglyoxal, and should be a viable starting point for optimization.

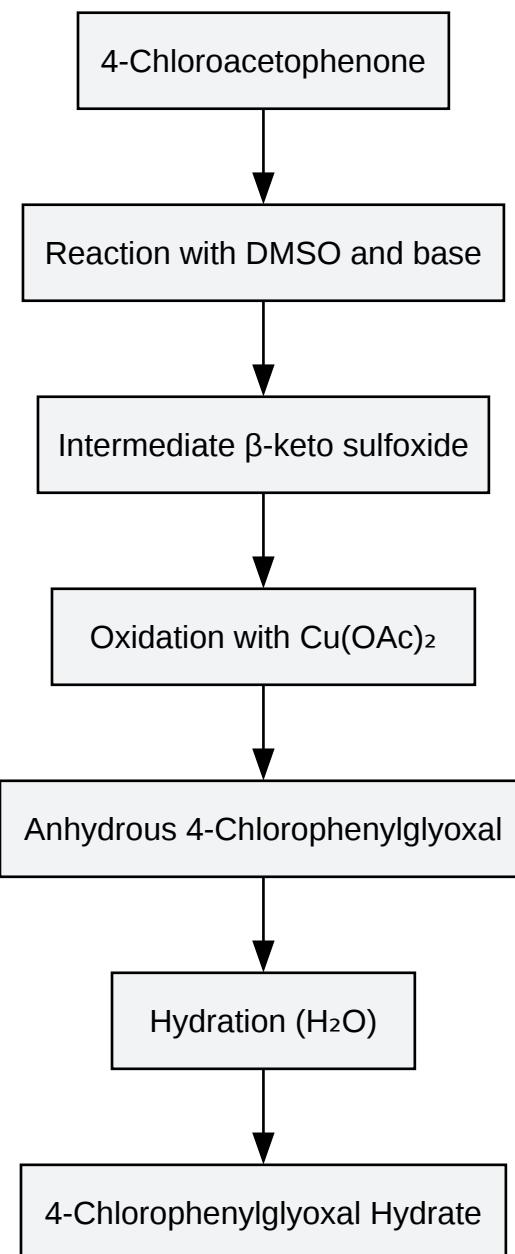
Experimental Protocol: Synthesis of **4-Chlorophenylglyoxal Hydrate** (Adapted)

- Preparation of the β -keto sulfoxide:
 - In a flame-dried, three-necked flask under a nitrogen atmosphere, combine dry dimethyl sulfoxide (DMSO) and dry t-butyl alcohol.
 - Add potassium t-butoxide and warm the mixture to dissolve the solids.
 - Cool the mixture and slowly add 4-chloroacetophenone.
 - Stir the reaction at room temperature for several hours.
 - Remove the solvent under reduced pressure and pour the residue into an ice-water slurry to precipitate the product.
 - Isolate the crude β -keto sulfoxide by filtration.
- Oxidation to 4-chlorophenylglyoxal:
 - Dissolve the crude β -keto sulfoxide in a suitable solvent such as chloroform.
 - Add cupric acetate monohydrate and stir the mixture at room temperature for 1-2 hours.
 - Filter the reaction mixture to remove the copper salts.
 - Wash the filtrate with water and a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the anhydrous 4-chlorophenylglyoxal as a yellow oil.
- Hydration:
 - Dissolve the anhydrous 4-chlorophenylglyoxal in 3-4 volumes of hot water.
 - Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the hydrate.
 - Collect the white to off-white crystals of **4-chlorophenylglyoxal hydrate** by vacuum filtration and air dry.

Purification: The crude hydrate can be further purified by recrystallization from hot water.

The following diagram outlines the general synthetic workflow.



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Caption: General synthetic workflow for **4-chlorophenylglyoxal hydrate**.

Chemical Reactivity and Applications

Selective Modification of Arginine Residues in Proteins

The most prominent application of **4-chlorophenylglyoxal hydrate** is the selective chemical modification of arginine residues in proteins.^{[1][2]} The guanidinium group of arginine reacts

with the two carbonyl groups of the glyoxal to form a stable dihydroxyimidazolidine adduct. This reaction is highly specific for arginine under controlled pH conditions (typically pH 7-8).

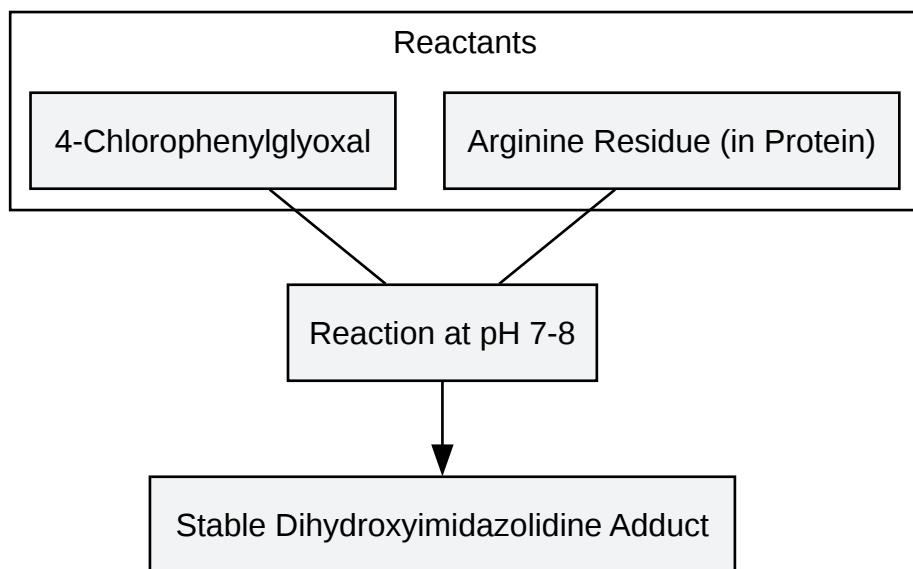
This specific modification is invaluable for:

- Identifying essential arginine residues: By modifying arginine and observing a loss of protein function, researchers can identify arginines that are critical for catalytic activity or substrate binding.
- Probing enzyme active sites: The introduction of the bulky 4-chlorophenyl group can provide insights into the steric constraints of an enzyme's active site.
- Bioconjugation: The glyoxal can be used to attach probes, tags, or other molecules to proteins at arginine sites.

Experimental Protocol: Arginine Modification of a Protein (General)

- Protein Preparation: Prepare a solution of the target protein in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4). The buffer should be free of primary amines.
- Reagent Preparation: Prepare a stock solution of **4-chlorophenylglyoxal hydrate** in the same buffer or a minimal amount of a compatible organic solvent (e.g., DMSO).
- Reaction: Add the **4-chlorophenylglyoxal hydrate** solution to the protein solution to achieve the desired molar excess (typically 10- to 100-fold). Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-4 hours).
- Quenching and Purification: Quench the reaction by adding a scavenger for excess glyoxal (e.g., Tris buffer) or by removing the excess reagent via dialysis, size-exclusion chromatography, or buffer exchange.
- Analysis: Confirm the modification using techniques such as mass spectrometry (to observe the mass shift corresponding to the adduct), amino acid analysis, or functional assays.

The reaction of 4-chlorophenylglyoxal with an arginine residue is depicted below.

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Caption: Arginine modification using 4-chlorophenylglyoxal.

Precursor for Heterocyclic Synthesis in Drug Discovery

4-Chlorophenylglyoxal hydrate is a versatile building block for the synthesis of various heterocyclic compounds. Of particular interest is its use in the synthesis of triazine derivatives, which are known to exhibit a wide range of biological activities. The reaction of the glyoxal with aminoguanidines or other suitable nitrogen-containing nucleophiles can lead to the formation of substituted triazines.

These triazine derivatives have been investigated for their potential as:

- **Anticancer agents:** Some studies have shown that triazines derived from 4-chlorophenylglyoxal exhibit cytotoxicity against various cancer cell lines.^[1] The presence of the chloro- and phenyl- substituents can contribute to improved membrane permeability and target binding affinity.
- **Antimicrobial agents:** The triazine scaffold is a common feature in many antimicrobial compounds.^{[4][6][7][8]} The derivatives of 4-chlorophenylglyoxal can be further functionalized to optimize their antimicrobial spectrum and potency.

The general mechanism for the formation of these triazine derivatives involves a condensation reaction followed by cyclization. The specific reaction conditions and the nature of the other reactants determine the final structure of the triazine ring and its substituents.

Safety and Handling

4-Chlorophenylglyoxal hydrate is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements:

- H302: Harmful if swallowed.[3]
- H312: Harmful in contact with skin.[3]
- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H332: Harmful if inhaled.[3]
- H335: May cause respiratory irritation.[3]

Recommended Personal Protective Equipment (PPE):

- Chemical-resistant gloves (e.g., nitrile)
- Safety goggles or a face shield
- Laboratory coat

Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

4-Chlorophenylglyoxal hydrate is a valuable and versatile reagent for researchers in chemistry and biology. Its ability to selectively modify arginine residues provides a precise tool

for probing protein structure and function. Furthermore, its utility as a synthetic precursor for biologically active heterocyclic compounds, such as triazines, underscores its importance in the field of drug discovery. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

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